Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate
CAS No.: 144927-57-1
Cat. No.: VC21103989
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate - 144927-57-1](/images/no_structure.jpg)
Specification
CAS No. | 144927-57-1 |
---|---|
Molecular Formula | C9H8ClN3O2 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) |
Standard InChI Key | PCLIRPRTLSCXET-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl |
Canonical SMILES | CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl |
Introduction
Chemical Identity and Structure
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (CAS No. 144927-57-1) is a heterocyclic compound with a molecular formula of C9H8ClN3O2 and a molecular weight of 225.63 g/mol . The compound features a fused pyrrole and pyrimidine ring system (pyrrolopyrimidine) with a chlorine substituent at position 4 and an ethyl carboxylate group at position 5.
Chemical Identifiers and Nomenclature
The compound is known by several chemical identifiers and synonyms as outlined in Table 1:
Property | Value |
---|---|
IUPAC Name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
CAS Number | 144927-57-1 |
Molecular Formula | C9H8ClN3O2 |
Molecular Weight | 225.63 g/mol |
SMILES | CCOC(=O)C1=CNC2=C1C(Cl)=NC=N2 |
Synonyms | Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylate; 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester |
Physical Properties
The compound exhibits specific physical characteristics that are important for its handling, storage, and applications in chemical synthesis:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 140-141°C |
Boiling Point | 320.5±52.0°C (Predicted) |
Density | 1.53±0.1 g/cm³ |
Storage Conditions | 2-8°C (Refrigerated) |
Purity (Commercial) | ≥95% |
Significance in Pharmaceutical Research
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its unique structure makes it particularly valuable in the development of kinase inhibitors, which have applications in cancer therapy and the treatment of inflammatory diseases.
Role as a Building Block
The compound functions as an essential building block in organic synthesis, particularly in the creation of more complex medicinal compounds. Its reactive chlorine substituent allows for further functionalization through various chemical transformations, enabling the synthesis of diverse derivatives with potentially enhanced biological activities.
Synthetic Approaches
Common Synthetic Routes
The synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate typically involves multiple chemical steps. While specific synthetic routes vary, one approach starts with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can undergo various transformations to yield the desired compound .
Chemical Reactions and Modifications
The compound can participate in various chemical reactions, particularly those involving the reactive chlorine substituent:
Nucleophilic Substitution
The chlorine at position 4 can be readily displaced by nucleophiles, such as in reactions with amine derivatives. For example, it can undergo nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate to yield intermediate compounds that are useful in further synthetic transformations . This reactivity makes it valuable for creating diverse chemical libraries based on the pyrrolopyrimidine scaffold.
Biological Activity
Kinase Inhibition
The compound and its derivatives have been studied for their ability to inhibit various kinases, which are enzymes crucial in cellular signaling pathways. In particular, pyrrolopyrimidine derivatives have been investigated as inhibitors of RET (rearranged during transfection), a receptor tyrosine kinase implicated in several cancers .
Structure-Activity Relationships
Studies of related compounds suggest that substituents on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence biological activity. For example, modifications at the chlorine position can alter binding affinity to target enzymes, potentially enhancing therapeutic effects.
Applications in Drug Development
Role in Medicinal Chemistry
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate has significant applications in medicinal chemistry as a versatile intermediate. Its structure allows for the design and synthesis of compounds that can target specific biological pathways, particularly those involving kinase inhibition.
Development of RET Inhibitors
Recent research has explored the use of pyrrolo[2,3-d]pyrimidine derivatives for inhibition of RET-wt (wild type), drug-resistant mutant RET V804M, and RET gene fusion-driven cells . This represents an important application in the development of targeted cancer therapies, as RET alterations are implicated in several cancer types, including thyroid carcinomas and lung cancers.
Property | Value |
---|---|
Commercial Pricing | Approximately $4,800.00 (as of April 2025) |
Standard Purity | 95% |
Recommended Storage | 2-8°C |
Common Packaging | Research-grade quantities |
The relatively high price reflects its specialized nature and the complexity of its synthesis .
Research Trends and Future Directions
Current Research Applications
Current research involving Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate and related compounds focuses on:
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Development of novel kinase inhibitors for cancer treatment
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Exploration of structure-activity relationships to enhance biological activity
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Investigation of new synthetic routes to improve yield and purity
Future Research Directions
Future research may explore:
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Optimization of derivatives for improved pharmacokinetic properties
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Development of more selective inhibitors targeting specific kinase subtypes
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Exploration of additional biological targets beyond kinases
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Application in combination therapies for cancer treatment
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